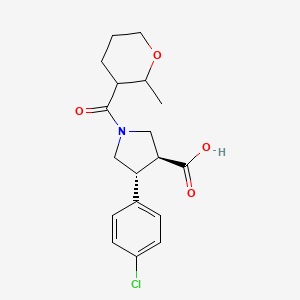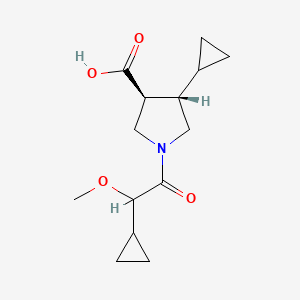![molecular formula C21H27N3O B7341154 1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone](/img/structure/B7341154.png)
1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone, also known as BEME, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BEME is a small molecule that is capable of modulating the activity of certain proteins in the body, which has led to its investigation as a potential therapeutic agent for various diseases.
作用機序
1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone exerts its effects through the inhibition of protein kinase CK2, which is involved in various cellular processes including cell growth and proliferation. By inhibiting CK2, this compound is thought to disrupt the signaling pathways that contribute to the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CK2, this compound has been shown to modulate the activity of other proteins involved in cellular signaling pathways. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of 1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone is its relatively simple synthesis method, which makes it accessible for laboratory experiments. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration strategies for this compound in these contexts. Additionally, this compound may have applications in other areas of research, such as the study of cellular signaling pathways and oxidative stress. Further research is needed to fully understand the mechanisms of action and potential applications of this compound in these contexts.
合成法
1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 5-ethyl-2-bromopyridine with 2-methylpiperazine to form an intermediate compound. This intermediate is then reacted with benzyl chloride to produce the final product, this compound.
科学的研究の応用
1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone has been studied extensively for its potential applications in scientific research. One area of interest is its ability to modulate the activity of certain proteins in the body, particularly those involved in cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of the protein kinase CK2, which has been implicated in the development of various cancers. Additionally, this compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-9-10-20(22-14-18)13-21(25)24-12-11-23(15-17(24)2)16-19-7-5-4-6-8-19/h4-10,14,17H,3,11-13,15-16H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZIGVKQFVUUJM-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC(=O)N2CCN(CC2C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CC(=O)N2CCN(C[C@H]2C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341072.png)
![(3S,4R)-4-(4-chlorophenyl)-1-[2-(3-methoxycyclohexyl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7341078.png)

![(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)

![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine](/img/structure/B7341125.png)
![(1R,2R)-N-[(2,5-difluorophenyl)methyl]-2-(4-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7341133.png)
![(2R,6R)-4-benzyl-6-methyl-N-[(2-oxopiperidin-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7341139.png)
![(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341143.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7341158.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7341166.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid](/img/structure/B7341168.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]methanone](/img/structure/B7341169.png)
![(1R,2S)-N-[(4-methylsulfanyloxan-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341175.png)
